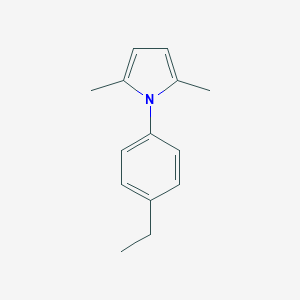![molecular formula C30H28N2O4S B328833 ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328833.png)
ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, thiazole derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines and naphthalene derivatives. These compounds may share similar structural features and biological activities.
Properties
Molecular Formula |
C30H28N2O4S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H28N2O4S/c1-5-35-24-16-15-20-9-7-8-10-22(20)23(24)17-25-28(33)32-27(21-13-11-18(3)12-14-21)26(29(34)36-6-2)19(4)31-30(32)37-25/h7-17,27H,5-6H2,1-4H3/b25-17- |
InChI Key |
APIVETPVWVWFFQ-UQQQWYQISA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328751.png)
![5-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B328755.png)
![1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328756.png)
![5-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B328758.png)
![N-[(5-bromopyridin-3-yl)carbonyl]-N'-(2-iodophenyl)thiourea](/img/structure/B328760.png)
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA](/img/structure/B328761.png)
![Ethyl 2-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328762.png)
![N-[(5-bromopyridin-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B328764.png)
![N-[(5-bromopyridin-3-yl)carbonyl]-N'-(3,5-dibromopyridin-2-yl)thiourea](/img/structure/B328765.png)
![N-[(5-bromopyridin-3-yl)carbonyl]-N'-(2-chloro-4-iodophenyl)thiourea](/img/structure/B328766.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide](/img/structure/B328767.png)
![1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B328770.png)


